4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
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Biological Activity
The compound 4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class known for its diverse biological activities. This article reviews its biological activity based on recent studies and findings, focusing on its potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The structure of the compound can be broken down into key components:
- Pyrrolopyrimidine core : This bicyclic structure is significant for its pharmacological properties.
- Chlorophenyl and phenethyl groups : These substituents enhance the lipophilicity and biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation. It targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in cancer progression.
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it showed a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 22 to 33 nM against several NCI cancer cell lines .
Research Findings
A detailed analysis of recent research findings includes:
Study | Findings | Cell Lines Tested | GI50 Values (nM) |
---|---|---|---|
Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
These studies indicate that modifications to the pyrimidine structure can significantly affect biological activity. For instance, compounds with specific substituents at the 4 and 6 positions showed enhanced efficacy compared to their analogs.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Lung Cancer : A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-9-5-4-8-14(15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPACVMPBJINHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.